
(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone is a synthetic compound that has been extensively studied due to its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of applications. In
Applications De Recherche Scientifique
Antimalarial and Anticancer Properties
Compounds based on chloroquine (CQ) scaffolds, including derivatives similar to “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, have been extensively studied for their antimalarial effects. These compounds have shown potential in repurposing for various infectious and noninfectious diseases due to their biochemical properties. Particularly, their application in cancer therapy has been highlighted, suggesting that modifying these compounds could enhance their efficacy as part of anticancer combination chemotherapy (Njaria et al., 2015).
Enzymatic Degradation of Organic Pollutants
Research on the enzymatic degradation of organic pollutants highlights the potential of using redox mediators in conjunction with enzymes to enhance the efficiency of breaking down recalcitrant compounds. This approach could be relevant for derivatives of “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone” in environmental remediation technologies (Husain & Husain, 2007).
Mechanisms of Action in Disease Modulation
The biochemical interactions and mechanisms of action of chloroquine and its derivatives have been studied in the context of autoimmune disorders. These compounds exhibit immunosuppressive activities, which may account for their ability to modulate diseases by reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. This indicates a broader therapeutic application, including for autoimmune conditions (Taherian et al., 2013).
Pharmaceutical Development Challenges
Despite the promising therapeutic potentials of compounds like “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, there are significant challenges in pharmaceutical development, particularly related to bioavailability and physicochemical stability. Addressing these challenges requires innovative formulation strategies to enhance their clinical utility and effectiveness in disease treatment (Goyal et al., 2017).
Propriétés
IUPAC Name |
[4-(3-chloroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-8-9-19-18(12-15)20(24-17-7-5-6-16(23)13-17)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKREEHZVRJVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

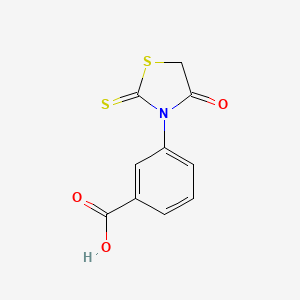

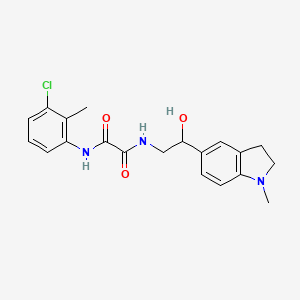

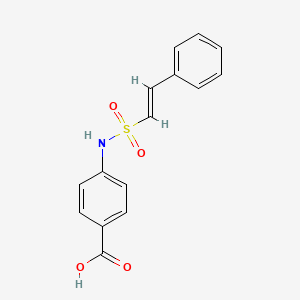
![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)
![1-(2-Bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2926305.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)
![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926311.png)
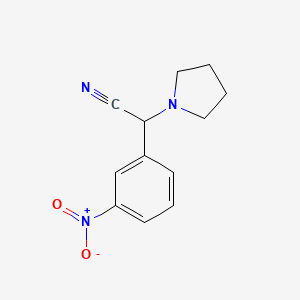
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)
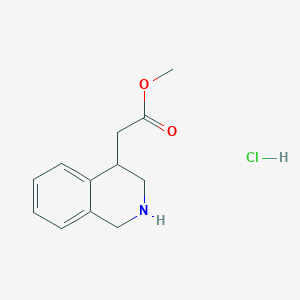
![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)